2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine

Description

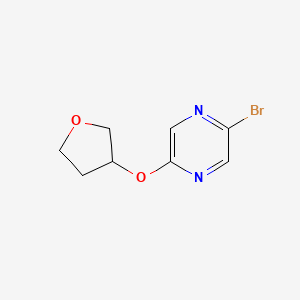

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine (CAS: 1086382-90-2) is a brominated pyrazine derivative featuring a pyrazine core substituted with a bromine atom at position 2 and a tetrahydrofuran-3-yloxy group at position 5 . Its structure combines electron-withdrawing bromine with an oxygen-containing heterocyclic substituent, influencing its electronic properties and interactions in synthetic pathways.

Properties

IUPAC Name |

2-bromo-5-(oxolan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-3-11-8(4-10-7)13-6-1-2-12-5-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBFVXUSRVFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine typically involves the bromination of 5-(tetrahydro-furan-3-yloxy)pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyrazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.

Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines or tetrahydropyrazines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazines with various functional groups.

Oxidation Reactions: Formation of lactones or other oxidized derivatives.

Reduction Reactions: Formation of dihydropyrazines or tetrahydropyrazines.

Scientific Research Applications

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibitors and as a probe for biological assays.

Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine and related pyrazine derivatives:

Key Observations :

- Substituent Effects : The tetrahydrofuran-oxy group in the target compound enhances solubility in polar solvents compared to hydrophobic groups like trifluoromethylsulfanyl .

- Electronic Properties : Bromine and CF₃ are electron-withdrawing, but CF₃ exerts a stronger inductive effect, altering reactivity in nucleophilic substitutions .

- Biological Activity : Pyrazole-substituted derivatives (e.g., 21a) show specificity as dihydroorotate dehydrogenase (DHODH) inhibitors, likely due to hydrogen bonding with the pyrazole group .

Key Observations :

- Halogen Exchange : 2,5-Dibromopyrazine is a common intermediate for introducing diverse substituents via nucleophilic aromatic substitution or cross-coupling .

- Yield Variability : Pyrazole-substituted derivatives (e.g., 21a) achieve moderate yields (59%), while coordination complexes require specialized metal-ligand reactions .

Physicochemical and Functional Properties

EW = Electron-Withdrawing

Biological Activity

2-Bromo-5-(tetrahydro-furan-3-yloxy)pyrazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and possible anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyrazine ring substituted with a bromine atom and a tetrahydrofuran moiety. The presence of these functional groups may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. The compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Klebsiella pneumoniae | 250 µg/mL |

| Candida albicans | 31.25 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, particularly Candida albicans, where it demonstrated the lowest MIC value .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been assessed for its antioxidant capabilities. The DPPH radical scavenging assay was utilized to evaluate its effectiveness.

Table 2: Antioxidant Activity Results

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 50 |

| Butylhydroxytoluene (BHT) | 30 |

The compound demonstrated a moderate antioxidant activity, suggesting it may help in mitigating oxidative stress in biological systems .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. As a potential electrophile, it can react with nucleophilic sites in proteins and nucleic acids, possibly leading to enzyme inhibition or disruption of cellular processes critical for microbial survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted on multiple pyrazine derivatives highlighted that those with brominated substituents exhibited enhanced antimicrobial properties compared to their non-brominated counterparts. This suggests that halogenation may play a significant role in increasing the efficacy against pathogens.

- Molecular Docking Studies : Docking studies have indicated favorable binding interactions between pyrazine derivatives and target enzymes involved in bacterial metabolism, which could elucidate the mechanism behind their antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.